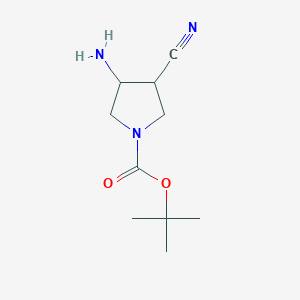

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

Beschreibung

Historical Development of Cyanopyrrolidine Scaffolds in Pharmaceutical Science

The evolution of cyanopyrrolidine-based therapeutics traces back to seminal work in the mid-1990s, when researchers first recognized the potential of pyrrolidine-2-nitrile derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. Early structural studies demonstrated that the cyanopyrrolidine core could mimic natural peptide substrates while resisting enzymatic degradation, enabling sustained inhibition of proteolytic targets. This foundational work laid the groundwork for developing clinical candidates like vildagliptin and saxagliptin, which revolutionized type 2 diabetes treatment through their selective DPP-IV inhibition.

Parallel developments in cancer research identified modified cyanopyrrolidines as potent fibroblast activation protein (FAP) inhibitors, with optimized derivatives showing low nanomolar potency and >1,000-fold selectivity over related proteases. The tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate structure emerged from systematic structure-activity relationship (SAR) studies that sought to balance enzymatic inhibition, metabolic stability, and blood-brain barrier permeability. Key innovations included:

- Introduction of the tert-butyl carbamate group to shield the amine functionality from first-pass metabolism

- Strategic placement of the cyano group to enhance transition-state analog interactions with serine protease catalytic triads

- Optimization of stereochemistry to maximize target binding affinity while minimizing off-target effects

Significance in Contemporary Drug Design Paradigms

Modern drug discovery increasingly prioritizes modular scaffolds that enable rapid analog synthesis while maintaining favorable pharmacokinetic properties. Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate exemplifies this approach through three critical design features:

1. Conformational Restriction

The pyrrolidine ring adopts distinct puckered conformations that can be fine-tuned through substituent placement. X-ray crystallographic studies reveal that the tert-butyl group induces a Cγ-endo ring pucker, positioning the 3-amino and 4-cyano groups for optimal hydrogen bonding with protease active sites. This preorganization reduces entropic penalties upon target binding, enhancing inhibitor potency.

2. Multi-Target Engagement Potential

While initially developed for serine protease inhibition, the scaffold demonstrates surprising versatility in interacting with diverse enzyme classes:

3. Synthetic Tractability

The scaffold’s synthetic accessibility enables rapid generation of analogs through well-established routes. A representative synthesis pathway involves:

- Ring-closing metathesis of protected dipeptides to form the pyrrolidine core

- Stereoselective cyanation using trimethylsilyl cyanide

- Boc protection of the amine group under Schotten-Baumann conditions

This modular synthesis allows medicinal chemists to systematically vary substituents at positions 1 (tert-butyl carbamate), 3 (amine), and 4 (cyano) while maintaining the core scaffold’s advantageous properties.

Current Research Landscape and Scientific Interest

Recent investigations have expanded the therapeutic scope of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate derivatives across multiple domains:

Neurodegenerative Disease Applications

Modified analogs demonstrate potent prolyl oligopeptidase (POP) inhibition (IC50 = 2.8–14.3 nM) with 98–99% brain penetration efficiency. In scopolamine-induced amnesia models, these compounds restored cognitive function at doses as low as 1 mg/kg by modulating neuropeptide metabolism. Molecular dynamics simulations suggest the 4-cyano group forms critical hydrogen bonds with POP’s catalytic Ser554 residue.

Oncology Therapeutics

The scaffold’s unique ability to induce β-elimination reactions in ubiquitin-specific protease 7 (USP7) has opened new avenues for irreversible enzyme inhibition. Lead compounds convert USP7’s catalytic cysteine to dehydroalanine through a novel mechanistic pathway, achieving complete enzyme inactivation at nanomolar concentrations. This irreversible mode of action shows particular promise in p53-deficient cancers reliant on USP7-mediated MDM2 stabilization.

Anti-Inflammatory Targets

Emerging research explores derivatives as RORγt inverse agonists for autoimmune disease treatment. The tert-butyl group’s bulkiness prevents undesirable activation of pregnane X receptor (PXR), addressing a key limitation of earlier cyanopyrrolidine-based immunomodulators.

Ongoing structure-based optimization efforts focus on enhancing target selectivity and oral bioavailability. Computational models predict that replacing the tert-butyl group with fluorinated analogs could further improve metabolic stability while maintaining blood-brain barrier penetration—a critical consideration for central nervous system-targeted therapies.

This multifaceted research landscape underscores tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate’s enduring relevance in addressing unmet medical needs through innovative chemical design. As synthetic methodologies advance and structural databases expand, this scaffold will likely continue serving as a cornerstone for developing next-generation therapeutics.

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUSRKVFAHZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-89-3 | |

| Record name | tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Industrial Production Methods

Industrial production of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to expose the pyrrolidine nitrogen. This step is critical for further functionalization in drug synthesis:

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free pyrrolidine-3-amino-4-cyano derivative | 85–92% | |

| HCl in 1,4-dioxane (4 M) | Deprotected amine hydrochloride salt | 78% |

Cyanohydrin Formation via Nitrile Hydrolysis

The cyano group undergoes controlled hydrolysis to form intermediates for bioactive molecule synthesis:

Amino Group Functionalization

The primary amine participates in nucleophilic substitution and coupling reactions:

Cyano Group Reactivity in Cycloadditions

The nitrile moiety engages in dipolar cycloadditions for heterocycle synthesis:

| Reaction Partner | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Azides | Cu(I)-catalyzed (CuAAC) | 1,2,3-Triazole derivatives | Click chemistry probes |

| Alkenes | Thermal (140°C) | Pyrrolo[1,2-a]pyrazines | Kinase inhibitors |

Ring Functionalization and Rearrangements

The pyrrolidine scaffold undergoes stereoselective modifications:

Mechanistic Insights

- Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and CO<sub>2</sub> release .

- Nitrile Hydrolysis : Acidic conditions promote nitrile protonation, forming an imidic acid intermediate that reacts with water.

- Enzymatic Interactions : The cyano group acts as a hydrogen-bond acceptor in enzyme active sites, enhancing binding affinity for aminotransferases .

This compound’s multifunctional architecture enables its use as a chiral building block in synthesizing calcium receptor antagonists, prodrugs, and enzyme inhibitors. Industrial-scale applications prioritize flow chemistry for Boc deprotection to enhance throughput and purity .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate has been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit amyloid-beta peptide aggregation, which is crucial in the context of Alzheimer's disease. For instance, studies have shown that certain derivatives can protect astrocytes from damage induced by amyloid-beta, potentially offering a therapeutic pathway for neurodegenerative diseases .

Anticancer Activity

The compound's structural features suggest potential activity against cancer through mechanisms that involve the inhibition of deubiquitinating enzymes (DUBs). Targeting DUBs is a promising strategy in cancer therapy as it may enhance the efficacy of existing treatments by modulating the ubiquitin-proteasome system. This approach could lead to improved outcomes for patients with malignancies that are resistant to conventional therapies .

Synthetic Applications

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and biologically active compounds. The versatility of this compound allows chemists to modify its structure to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Neuroprotection Against Amyloid-Beta

In a controlled study, researchers synthesized derivatives of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate and assessed their protective effects on astrocyte cells exposed to amyloid-beta. The results indicated that specific modifications to the parent structure could significantly reduce cell death and inflammation markers, suggesting a viable path for drug development targeting Alzheimer's disease .

Case Study 2: Inhibition of Deubiquitinating Enzymes

Another study focused on the anticancer potential of the compound by evaluating its effectiveness as a DUB inhibitor. The research demonstrated that certain derivatives could selectively inhibit USP30, a DUB implicated in mitochondrial dysfunction and cancer progression. This finding underscores the relevance of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate in developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to the hydroxymethyl and methoxyphenyl groups in the analog from . This makes the target more reactive in nucleophilic additions or reductions. The pyrimidinyl-amino-nitro substituent in ’s compound introduces steric bulk and redox-active nitro functionality, which is absent in the target compound .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~211.3 g/mol) suggests better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the bulkier analogs .

Stereochemical Considerations :

- The (3R)-configured analog in highlights the importance of stereochemistry in biological activity, whereas the target compound’s stereochemical data are unspecified .

Biologische Aktivität

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Compound Overview

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- Functional Groups : Amino group, cyano group, and a pyrrolidine ring

The structural characteristics of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate contribute to its versatility in biological applications. The presence of both amino and cyano groups enhances its reactivity, making it a valuable compound for various therapeutic explorations.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary research indicates that certain derivatives of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate exhibit activity against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results, indicating that it may selectively induce apoptosis in cancer cells. This property positions it as a candidate for further cancer research.

- Enzyme Interaction : The compound has been studied for its interactions with various enzymes, which may influence metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

The mechanism by which tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate exerts its biological effects involves:

- Binding Affinity : The compound's amino and cyano groups enable it to bind to specific protein targets involved in metabolic and signaling pathways. This binding may modulate enzyme activities or receptor functions, leading to biological responses.

- Structural Similarities : Its structural resemblance to other biologically active compounds allows for the exploration of structure-activity relationships (SAR), which can guide the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human leukemia cell lines revealed that tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate induced apoptosis at concentrations ranging from 10 to 50 μM. The compound's ability to trigger cell death was linked to the activation of caspase pathways.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with high yield and purity?

Successful synthesis requires precise control of reaction parameters, including temperature (e.g., room temperature to 90°C), pH, and solvent selection (e.g., dichloromethane or acetonitrile). Protecting group strategies, such as the use of tert-butyl carbamate, are critical to prevent side reactions. Post-synthesis purification via column chromatography or crystallization ensures high purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and functional groups, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies characteristic bonds (e.g., cyano, carbonyl). High-Performance Liquid Chromatography (HPLC) assesses purity, especially for enantiomeric excess in chiral derivatives .

Q. What common chemical reactions does this compound undergo, and what reagents are typically used?

The compound participates in:

- Oxidation : Dess–Martin periodinane or OsO₄ to introduce carbonyl groups .

- Nucleophilic Substitution : Alkyl halides with NaH/THF for functional group interconversion .

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki coupling) to introduce aryl/alkynyl groups .

- Hydrolysis : Acidic/basic conditions to remove the tert-butyl group .

Q. What are the typical applications of this compound in medicinal chemistry research?

It serves as a scaffold for bioactive molecules, particularly in designing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its rigid pyrrolidine core and functional group diversity. The cyano group enhances binding affinity via dipole interactions .

Advanced Questions

Q. How can researchers resolve racemic mixtures of this compound to obtain enantiomerically pure samples?

Chiral resolution methods include:

- Chiral Chromatography : Using cellulose- or amylose-based columns for enantiomer separation .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .

- Diastereomeric Salt Formation : Reacting with chiral acids (e.g., tartaric acid) followed by crystallization .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- Reaction Monitoring : Thin-Layer Chromatography (TLC) or in-situ NMR tracks progress and intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing side reactions .

- Temperature Gradients : Stepwise heating (e.g., 0°C to 90°C) controls exothermic reactions .

Q. How can computational methods aid in predicting reactivity or biological activity?

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic attacks .

- Molecular Docking : Screens potential binding modes with target proteins (e.g., kinases) using software like AutoDock .

- QSAR Studies : Correlates substituent effects (e.g., cyano vs. trifluoromethyl) with activity .

Q. What experimental approaches study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

- X-ray Crystallography : Resolves 3D structures of compound-target complexes to guide rational design .

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to confirm absolute configuration .

- Scale-Up Challenges : Pilot reactions in flow reactors improve heat/mass transfer for gram-scale synthesis .

- Toxicity Screening : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.